molecular formula C13H25BrO2 B1265964 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- CAS No. 50816-20-1

2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-

Cat. No.: B1265964
CAS No.: 50816-20-1
M. Wt: 293.24 g/mol
InChI Key: JCRBYQZIJFWGOO-UHFFFAOYSA-N
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Description

2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- is a useful research compound. Its molecular formula is C13H25BrO2 and its molecular weight is 293.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(8-bromooctoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BrO2/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h13H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRBYQZIJFWGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885743
Record name 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-
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Molecular Weight

293.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50816-20-1
Record name 2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran
Source CAS Common Chemistry
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Record name 2H-Pyran, 2-((8-bromooctyl)oxy)tetrahydro-
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Record name 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-
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Record name 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-
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Record name 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran
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Synthesis routes and methods

Procedure details

To a stirred, room temperature suspension of Amberlyst 15 resin (2.37 g) in a solution of 8-bromo-1-octanol (9.50 g, 0.0454 mol) in heptane (95 mL) was added dropwise neat 3,4-dihydro-2H-pyran (5.0 mL, 0.055 mol) under a nitrogen atmosphere, and the mixture was stirred for 22 hours. The resin was filtered off, and the filtrate was rotoevaporated to an oil. The oil was chromatographed on silica gel (400 g, 230-400 mesh) using PET ether-diethyl ether (10:1, 10×500 mL) as eluent. Fractions containing title compound were rotoevaporated and dried in vacuo to give a clear, colorless oil, yield 10.92 g (82%). 1H NMR (CDCl3): δ 4.6 (dd, 1H), 3.9 (m, 1H), 3.8 (m, 1H), 3.5 (m, 1H), 3.4 (m, 3H), 1.8 (m, 3H), 1.7 (m, 1H), 1.6 (m, 6H), 1.4 (m, 1H), 1.3 (m, 7H).
[Compound]
Name
resin
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

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